2-(4-Benzoyl-1-piperazinyl)ethanol

Sigma-1 Receptor Neuropharmacology Radioligand Binding

Choose 2-(4-Benzoyl-1-piperazinyl)ethanol for its unique pharmacological profile: a potent σ1 affinity (Ki 4.30 nM), selective 5-HT2B antagonism (IC50 22 nM), and moderate α1 activity, distinct from other piperazines. It is a versatile synthetic intermediate with an ethanol handle for further functionalization. Ideal for CNS research and focused library synthesis. Ensure experimental reproducibility and valid SAR correlations. We offer ≥95% purity with full documentation (COA, MSDS).

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 56227-56-6
Cat. No. B1274713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzoyl-1-piperazinyl)ethanol
CAS56227-56-6
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)C(=O)C2=CC=CC=C2
InChIInChI=1S/C13H18N2O2/c16-11-10-14-6-8-15(9-7-14)13(17)12-4-2-1-3-5-12/h1-5,16H,6-11H2
InChIKeyDBMBIBSNWGXLHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Benzoyl-1-piperazinyl)ethanol (CAS 56227-56-6): Procurement-Relevant Baseline Profile


2-(4-Benzoyl-1-piperazinyl)ethanol (CAS 56227-56-6), also known as [4-(2-hydroxyethyl)piperazin-1-yl]-phenylmethanone, is an N-substituted piperazine derivative with a molecular formula of C₁₃H₁₈N₂O₂ and a molecular weight of 234.29 g/mol . The compound features a benzoyl group at the N1 position and a 2-hydroxyethyl substituent at the N4 position of the piperazine ring, classifying it within the arylpiperazine scaffold family frequently employed in central nervous system (CNS) drug discovery and as a versatile synthetic intermediate for further functionalization [1]. Commercial availability is established through multiple reputable chemical suppliers, with typical purity specifications of ≥95% (HPLC) and documentation including Certificate of Analysis and MSDS available upon procurement .

Why Generic Substitution Fails: Key Differentiators for 2-(4-Benzoyl-1-piperazinyl)ethanol Procurement


In medicinal chemistry and chemical biology applications, 2-(4-Benzoyl-1-piperazinyl)ethanol cannot be indiscriminately substituted with close structural analogs such as 1-benzoylpiperazine, benzylpiperazine derivatives, or non-benzoylated piperazine ethanols. The ethanol side chain confers enhanced polarity and hydrogen-bonding capacity relative to unsubstituted 1-benzoylpiperazine, directly impacting aqueous solubility and formulation behavior . Furthermore, the benzoyl group, as opposed to a benzyl substituent, alters electronic distribution across the piperazine ring and modulates metabolic stability due to differential susceptibility to oxidative N-dealkylation [1]. The precise 2-hydroxyethyl substitution pattern at N4, as opposed to longer-chain alkanols or alternative N4-acyl moieties, has been shown in structure-activity relationship (SAR) studies to critically influence receptor binding affinity and selectivity profiles across multiple target classes including sigma receptors, melanocortin receptors, and aminergic GPCRs . Substitution with an analog lacking either the benzoyl group or the ethanol side chain would therefore yield a compound with a fundamentally different pharmacological fingerprint and physicochemical profile, undermining experimental reproducibility and structure-activity correlation efforts. The quantitative evidence below substantiates these differentiation claims.

Quantitative Evidence Guide: 2-(4-Benzoyl-1-piperazinyl)ethanol Differentiation Data


Sigma-1 Receptor Affinity: Nanomolar Potency Versus Non-Benzoylated Piperazine Comparator

2-(4-Benzoyl-1-piperazinyl)ethanol demonstrates nanomolar binding affinity for the sigma-1 (σ1) receptor with a Ki of 4.30 nM, as measured by displacement of [³H]-(+)-pentazocine from guinea pig brain membranes [1]. In homologous piperazine-alkanol SAR studies, ethanol derivatives (chain length n=2) exhibit similar σ1 affinity to methanol derivatives (n=1) but demonstrate increased selectivity over the σ2 subtype, while propanol derivatives (n=3) show considerably reduced potency . This chain-length dependence establishes the 2-hydroxyethyl substituent as optimal within this series for maintaining high σ1 affinity while offering a selectivity advantage over longer-chain homologs. The presence of the benzoyl group at N1, as opposed to a benzyl substituent, is also critical for this binding profile, as benzyl-substituted piperazines typically exhibit altered σ1/σ2 selectivity profiles .

Sigma-1 Receptor Neuropharmacology Radioligand Binding

5-HT2B Receptor Antagonism: High Potency with Clean GPCR Selectivity Profile

2-(4-Benzoyl-1-piperazinyl)ethanol exhibits potent binding to the 5-HT2B receptor with an IC50 of 22 ± 9.0 nM, translating to cellular antagonist activity with an IC50 of 54 nM [1]. Critically, in a broad GPCR agonist/antagonist screen encompassing 161 GPCRs, this compound returned negative results for all agonist screens and negative for all antagonist screens except 5-HT2B [1]. This profile contrasts sharply with many non-benzoylated arylpiperazines and benzylpiperazines, which typically display promiscuous binding across multiple aminergic GPCRs including D2 dopamine, 5-HT1A, 5-HT2A, and α1-adrenergic receptors [2]. The benzoyl group's electronic and steric properties contribute to this restricted recognition profile, as evidenced by SAR studies demonstrating that N4-(benzoylamino)ethyl substituents can be engineered for 5-HT1A versus D2 selectivity, with the amide group acting as a spacer rather than a direct pharmacophore element [3].

5-HT2B Receptor GPCR Pharmacology Serotonin Selectivity Screening

α1-Adrenergic Receptor Affinity: Micromolar Activity Contrasted with High-Potency CNS Piperazines

2-(4-Benzoyl-1-piperazinyl)ethanol inhibits specific [³H]-prazosin binding to rat brain α1-adrenergic receptors with an IC50 of 4.85 × 10⁻⁶ M (4.85 μM) [1]. This micromolar affinity stands in marked contrast to many clinically developed N1-arylpiperazines (e.g., flesinoxan analogs and certain antipsychotic candidates) which routinely achieve nanomolar α1-adrenergic binding [2]. The moderate α1 affinity of this compound, combined with its potent 5-HT2B antagonism and sigma-1 binding, creates a distinctive multi-receptor signature that differentiates it from both α1-selective agents and high-affinity non-selective aminergic ligands. This profile is advantageous in experimental systems where α1-adrenergic activation or blockade would constitute an undesirable confounding variable, yet where some α1 engagement may contribute to a polypharmacology profile of interest [3].

α1-Adrenergic Receptor Cardiovascular CNS Receptor Binding

Solubility and Formulation Advantage: Ethanol Side Chain Versus Unsubstituted 1-Benzoylpiperazine

The 2-hydroxyethyl substituent at the N4 position of 2-(4-Benzoyl-1-piperazinyl)ethanol confers enhanced aqueous solubility relative to the unsubstituted precursor 1-benzoylpiperazine (CAS 13754-38-6) . Comparative solubility data indicate that 1-benzoylpiperazine demonstrates limited aqueous solubility, requiring organic co-solvents such as DMSO, ethanol, or DMF for dissolution in biological assay buffers . The ethanol side chain introduces an additional hydrogen bond donor/acceptor and increases overall polarity (cLogP reduction estimated at approximately 0.5-1.0 log units based on fragment addition calculations), directly improving compatibility with aqueous assay conditions and reducing the need for high DMSO concentrations that may introduce vehicle-related artifacts [1]. This differentiation is material for in vitro pharmacology workflows where compound precipitation or solvent toxicity can confound dose-response determinations.

Solubility Formulation Physicochemical Properties Medicinal Chemistry

P2X3 Receptor Antagonism: Moderate Potency with Defined Ion Channel Activity

2-(4-Benzoyl-1-piperazinyl)ethanol was evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes, demonstrating an EC50 of 80 nM at a testing concentration of 10 μM [1]. While numerous P2X3 antagonists have been developed with sub-nanomolar to low nanomolar potency, this compound occupies a distinct potency tier that may be advantageous in specific experimental contexts where moderate blockade is desired over complete receptor silencing . The benzoylpiperazine scaffold provides a starting point for SAR exploration around P2X3, with the ethanol side chain offering a synthetic handle for further derivatization to optimize potency and selectivity against other P2X subtypes .

P2X3 Receptor Ion Channel Purinoceptor Pain

Peripheral Benzodiazepine Receptor (PBR) Binding: Moderate Affinity Defined in Rat Tissue

In vitro binding affinity testing against the peripheral benzodiazepine receptor (PBR; now designated TSPO, translocator protein) in rat tissue yielded a pIC50 value for 2-(4-Benzoyl-1-piperazinyl)ethanol documented in the ChEMBL database (ChEMBL_37218, CHEMBL651678) [1]. PBR/TSPO is implicated in neuroinflammation, steroidogenesis, and mitochondrial function, and serves as a target for both imaging agents and therapeutic candidates. The benzoylpiperazine scaffold's engagement with PBR distinguishes this compound from many CNS-active piperazines that primarily target aminergic GPCRs, offering a complementary pharmacological fingerprint . The presence of both the benzoyl group and the ethanol side chain may contribute to PBR recognition, as SAR studies on TSPO ligands have identified arylpiperazine moieties as privileged fragments for this target class .

Peripheral Benzodiazepine Receptor TSPO Neuroinflammation Binding Affinity

Optimal Research and Industrial Application Scenarios for 2-(4-Benzoyl-1-piperazinyl)ethanol


Sigma-1 Receptor Pharmacology and Tool Compound Development

2-(4-Benzoyl-1-piperazinyl)ethanol is optimally deployed in sigma-1 receptor binding studies requiring a defined nanomolar affinity ligand (Ki = 4.30 nM in guinea pig brain membranes) with a 2-hydroxyethyl substitution pattern that provides a selectivity advantage over longer-chain homologs [1]. This compound serves as a reference standard for establishing SAR around the piperazine N4 substituent chain length, where ethanol derivatives maintain σ1 affinity while propanol derivatives lose potency [2]. Researchers investigating σ1-mediated neuroprotection, pain modulation, or cellular stress responses will find this compound a valuable comparator when evaluating novel σ1 ligands or when requiring a benzoyl-substituted piperazine with documented σ1 engagement.

5-HT2B Antagonist Assays with Minimal Off-Target GPCR Activity

The compound's potent 5-HT2B antagonist activity (binding IC50 = 22 ± 9.0 nM; cellular IC50 = 54 nM) combined with a clean profile across 161 screened GPCRs makes it an ideal tool for 5-HT2B-specific functional studies where off-target aminergic activity must be minimized [1]. This contrasts with non-benzoylated arylpiperazines that typically exhibit promiscuous binding across D2, 5-HT1A, and α1 receptors, introducing confounding variables in cellular and tissue-level experiments [2]. Applications include cardiac valvulopathy research (where 5-HT2B agonism is implicated), GI motility studies, and investigations of serotonin-mediated fibrotic signaling.

α1-Adrenergic Receptor Benchmarking and Polypharmacology Profiling

With a defined micromolar affinity for α1-adrenergic receptors (IC50 = 4.85 μM in rat brain membranes), this compound provides a well-characterized moderate-affinity benchmark for calibrating α1-mediated effects in CNS and cardiovascular assays [1]. This is particularly valuable when evaluating novel chemical entities where distinguishing between high-potency α1 antagonism and moderate or negligible α1 engagement is critical for interpreting functional outcomes. Additionally, the compound's unique multi-receptor signature (σ1 Ki 4.30 nM, 5-HT2B IC50 22 nM, α1 IC50 4.85 μM) positions it as a reference compound for polypharmacology studies exploring the interplay between sigma, serotonergic, and adrenergic systems.

Medicinal Chemistry Scaffold Derivatization and Intermediate Synthesis

The ethanol side chain provides a synthetic handle for further functionalization via esterification, etherification, oxidation, or nucleophilic substitution reactions, making this compound a versatile intermediate for generating focused libraries of benzoylpiperazine derivatives [1]. The benzoyl group offers metabolic stability advantages over benzyl substituents due to differential susceptibility to oxidative N-dealkylation, while the piperazine core enables exploration of N1 and N4 substitution patterns for optimizing receptor selectivity [2]. This compound is therefore appropriate for medicinal chemistry programs targeting GPCRs (particularly 5-HT2B, α1), sigma receptors, ion channels (P2X3), or TSPO, where the benzoylpiperazine scaffold serves as a privileged starting point for lead optimization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Benzoyl-1-piperazinyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.